3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Description

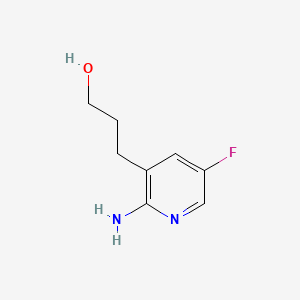

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol (CAS 1228666-36-1) is a pyridine derivative with a hydroxyl-terminated propyl chain attached to the 3-position of a 2-amino-5-fluoropyridine ring. Its molecular formula is C₈H₁₁FN₂O, with a molecular weight of 170.18 g/mol . The amino group at the 2-position and fluorine at the 5-position of the pyridine ring contribute to its electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQMOTDBLGEOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678391 | |

| Record name | 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-36-1 | |

| Record name | 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and protective groups to ensure the stability of intermediates. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems, including enzyme interactions and receptor binding .

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . The amino and propanol groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern Variations

Halogen-Substituted Analogs

- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (CAS 1228666-26-9): Replacing fluorine with iodine increases steric bulk (atomic radius: I = 1.40 Å vs. F = 0.64 Å) and polarizability.

- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol :

The dual halogenation (Cl and F) introduces synergistic electronic effects, with chlorine acting as a stronger electron-withdrawing group than fluorine. This alters reactivity in cross-coupling reactions .

Non-Halogenated Analog

- 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8): The absence of fluorine results in a lower molecular weight (152.19 g/mol) and reduced electron-withdrawing effects. This increases basicity of the amino group and may enhance solubility in aqueous media .

Functional Group Modifications

Propargyl Alcohol Derivative

- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): The propynyl group (C≡C) introduces rigidity and planar geometry, reducing conformational flexibility compared to the saturated propanol chain. This compound has a molecular weight of 166.15 g/mol and a higher logP value, indicating increased lipophilicity .

Ester Derivatives

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS 1228665-99-3): Replacing the hydroxyl group with a methyl ester (C₉H₁₁FN₂O₂, MW 198.19 g/mol) enhances lipophilicity and serves as a prodrug candidate. The ester group is susceptible to hydrolysis, releasing the active alcohol in vivo .

Ring-Substituted Derivatives

- This compound’s higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the fluoro analog .

Structural and Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP<sup>a</sup> | Solubility (mg/mL)<sup>b</sup> |

|---|---|---|---|---|---|---|

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 1228666-36-1 | C₈H₁₁FN₂O | 170.18 | 5-F, propanol | 0.45 | 12.3 (Water) |

| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | 1228666-26-9 | C₈H₁₁IN₂O | 278.10 | 5-I, propanol | 1.82 | 2.1 (DMSO) |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | 89226-78-8 | C₈H₁₂N₂O | 152.19 | No halogen, propanol | -0.12 | 25.8 (Water) |

| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | 1228666-34-9 | C₈H₇FN₂O | 166.15 | 5-F, propynol | 0.98 | 5.6 (Methanol) |

| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | 1228665-99-3 | C₉H₁₁FN₂O₂ | 198.19 | 5-F, methyl ester | 1.35 | 8.9 (Ethanol) |

<sup>a</sup> Predicted using ChemSpider data . <sup>b</sup> Experimental solubility values from vendor specifications .

Biological Activity

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its interaction with specific molecular targets, pharmacokinetics, and effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a fluorinated pyridine ring, which is crucial for its biological activity. The presence of the amino group enhances its ability to interact with biological targets.

The compound primarily acts as an inhibitor of certain kinases, which are pivotal in various signaling pathways involved in cell proliferation and survival. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in cancer progression .

Pharmacokinetics

A pharmacokinetic profile of the compound indicates its absorption and distribution characteristics across various species. The following table summarizes key pharmacokinetic parameters:

| Species | Clearance (Cl) L/h/kg | Bioavailability (F) % | Volume of Distribution (Vd) L/kg | Half-life (t1/2) h |

|---|---|---|---|---|

| Mouse | 1.87 | 54 | 1.08 | 0.55 |

| Rat | 1.54 | 88 | 1.53 | 0.97 |

| Dog | 0.84 | 126 | 0.74 | 0.70 |

| Human | ∼0.88 | ∼70 | ∼0.85 | ∼0.70 |

This data suggests that the compound has favorable pharmacokinetic properties that could support its use in therapeutic contexts .

Cancer Research

In a study focused on colorectal cancer, the compound demonstrated significant efficacy in reducing tumor growth by inhibiting CDK8 activity in vitro and in vivo models . The results indicated a dose-dependent response where higher concentrations led to greater inhibition of cell proliferation.

Diabetes and Insulin Signaling

Another area of investigation has been the compound's role in insulin signaling pathways. It was found to modulate the activity of the insulin receptor (IR), enhancing autophosphorylation and downstream signaling in diabetic models . This suggests potential applications in treating insulin resistance.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound | CDK Inhibition Activity | IR Modulation Activity |

|---|---|---|

| This compound | High | Moderate |

| GDC-0994 | Very High | Low |

| Other Pyridine Derivatives | Variable | Variable |

This comparison highlights that while this compound shows promising activity against CDKs, it may not be as potent as other derivatives but offers unique benefits in modulating insulin signaling pathways .

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, and how can purity be optimized?

- Methodology : The compound is synthesized via ester intermediates. For example, methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS 1228665-99-3) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the alcohol. Catalytic hydrogenation or borohydride reduction may also be employed for intermediates like (E)-methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (CAS 1228670-23-2). Purification via column chromatography (silica gel, MeOH/DCM gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure refinement. Complementary techniques include:

- NMR : H/C NMR to confirm proton environments (e.g., aromatic F-substitution at C5, hydroxyl at C3-propanol).

- HRMS : High-resolution mass spectrometry to verify molecular ion [M+H] at m/z 171.18 (theoretical) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility is tested in polar solvents (e.g., DMSO, MeOH) and aqueous buffers (pH 4–8). Stability studies use HPLC to monitor degradation under light, heat (40–60°C), and oxidative stress (HO). The compound is stable in inert atmospheres but may hydrolyze in acidic/basic conditions due to the labile amino and hydroxyl groups .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. The amino group at C2-pyridine and hydroxyl group at C3-propanol show high nucleophilicity. Molecular electrostatic potential maps highlight regions prone to electrophilic attack. Validation via kinetic studies (e.g., SN2 reactions with alkyl halides) is recommended .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Case Study : Discrepancies in H NMR chemical shifts for the propanol chain (δ 1.5–2.1 ppm) may arise from solvent effects (DMSO vs. CDCl) or hydrogen bonding. To resolve:

- Use deuterated solvents with controlled pH.

- Compare with analogous compounds (e.g., 3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol, CAS not listed).

- Apply 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. How does the fluoropyridine moiety influence the compound’s interaction with biological targets?

- Methodology : Fluorine’s electronegativity enhances binding affinity via halogen bonding (e.g., with protein backbone carbonyls). Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) screen against kinase or GPCR targets. In vitro assays (e.g., enzyme inhibition) quantify IC values. The 5-fluoro group may reduce metabolic clearance compared to non-fluorinated analogs .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Case Study : During ester hydrolysis, over-reaction can yield carboxylic acid byproducts. Solutions include:

- Temperature control : Maintain 0–5°C during NaOH addition.

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.

- In situ monitoring : FTIR to track ester C=O (1720 cm) disappearance .

Methodological Notes

- Crystallography : SHELX software (SHELXL-2018) is recommended for refining disordered propanol chains. Twinning or pseudo-symmetry may require integration of PLATON/ADDSYM .

- Safety : The compound may cause respiratory irritation. Use fume hoods and PPE (nitrile gloves, safety goggles) per OSHA guidelines. First aid: Rinse eyes with water for 15 min; seek medical attention for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.